
Ácido 2-amino-3-(1-metil-1H-pirazol-4-il)propanoico dihidrocloruro
Descripción general
Descripción
“2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C7H12ClN3O2 . It has a molecular weight of 242.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-10-4-5(3-9-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Química medicinal
Este compuesto, con su núcleo de pirazol, es un andamiaje valioso en la química medicinal. Los derivados de pirazol son conocidos por su potencial terapéutico, incluidas las propiedades antiinflamatorias, analgésicas y antipiréticas . La presencia del grupo amino en la posición 3 (3APs) en el anillo de pirazol mejora la utilidad del compuesto, convirtiéndolo en un candidato para agentes antibacterianos y antivirales .
Bioquímica
En bioquímica, la capacidad del compuesto para interactuar con enzimas y receptores debido a sus características estructurales es de interés. Los estudios de modelado molecular han demostrado que los compuestos de pirazolina, que comparten una estructura central similar, exhiben un potencial de inhibición selectiva, lo que sugiere aplicaciones neuroprotectoras para trastornos neurológicos como la enfermedad de Parkinson .
Farmacología
El interés farmacológico en este compuesto radica en su potencial para ser modificado en derivados que puedan interactuar con macromoléculas biológicas. Esta interacción puede conducir al desarrollo de nuevos fármacos con mejor solubilidad y eficacia contra diversas enfermedades, incluida la leishmaniasis y la malaria .
Neurociencia
En neurociencia, los compuestos con una estructura de pirazol se investigan por sus propiedades neuroprotectoras. La inhibición selectiva de enzimas como la colinesterasa sugiere posibles aplicaciones en el tratamiento de trastornos neurológicos relacionados con la edad .
Química
La reactividad del compuesto y su capacidad para formar diversos derivados lo convierten en una entidad valiosa en la química sintética. Se puede utilizar para desarrollar nuevas reacciones sin catalizador en agua, contribuyendo a procesos químicos más ecológicos y sostenibles .
Agricultura
Los derivados de pirazol como el fipronil, que comparten una estructura central similar a nuestro compuesto, se utilizan ampliamente como insecticidas para la protección de cultivos. Esto indica el potencial del ácido 2-amino-3-(1-metil-1H-pirazol-4-il)propanoico dihidrocloruro en el desarrollo de nuevos agroquímicos .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that pyrazole derivatives are being studied for their potential pharmacological applications . This suggests that future research could explore the potential uses of this compound in various medical treatments.
Mecanismo De Acción
Target of Action
The compound 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is a derivative of pyrazole . Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Pyrazole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, thereby affecting various signaling pathways. Additionally, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride can bind to receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cell function and behavior. It can also alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For example, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and degradation of amino acids .
Transport and Distribution
Within cells and tissues, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl acrylate to form 2-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This intermediate is then reacted with ethylene diamine to form the target compound.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-amine", "ethyl acrylate", "ethylene diamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 g, 0.01 mol) in diethyl ether (20 mL) and add ethyl acrylate (1.4 g, 0.01 mol) dropwise with stirring. Add sodium hydroxide (1.0 g, 0.025 mol) and stir for 2 hours at room temperature.", "Step 2: Extract the reaction mixture with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(1-methyl-1H-pyrazol-4-yl)acrylic acid as a yellow solid (1.5 g, 85%).", "Step 3: Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acrylic acid (1.0 g, 0.005 mol) in water (10 mL) and add ethylene diamine (0.5 g, 0.008 mol) dropwise with stirring. Adjust the pH to 7 with hydrochloric acid and stir for 2 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with water (10 mL). Dry the solid under vacuum to obtain 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a white solid (0.8 g, 70%). Dissolve the product in hydrochloric acid and recrystallize from water to obtain the dihydrochloride salt as a white solid." ] } | |
| 1311313-54-8 | |
Fórmula molecular |
C7H12ClN3O2 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
2-amino-3-(1-methylpyrazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-4-5(3-9-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H |
Clave InChI |
GRCXJNCGXRUWOO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CC(C(=O)O)N.Cl.Cl |
SMILES canónico |
CN1C=C(C=N1)CC(C(=O)O)N.Cl |
Pictogramas |
Irritant |
Secuencia |
X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


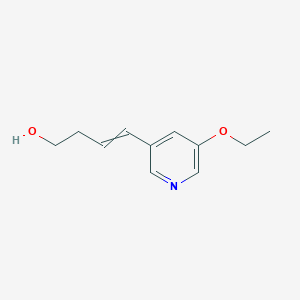
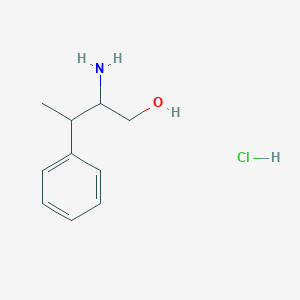
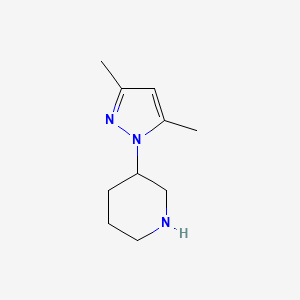
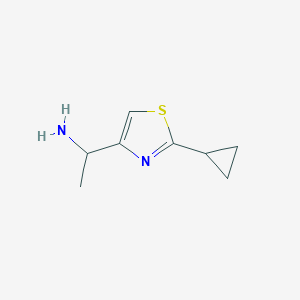

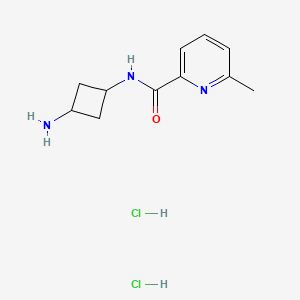

![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)
![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)
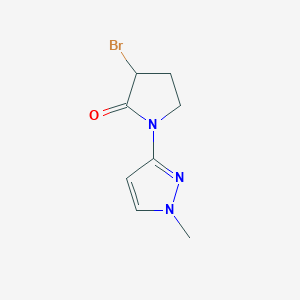

![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)
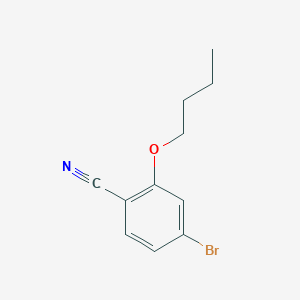
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)
